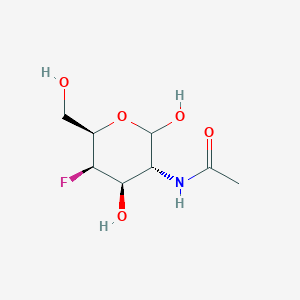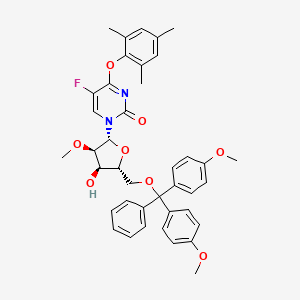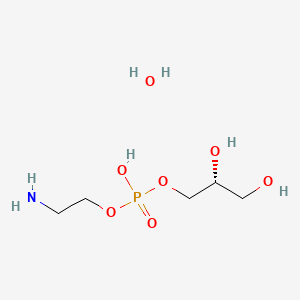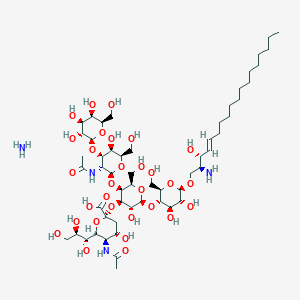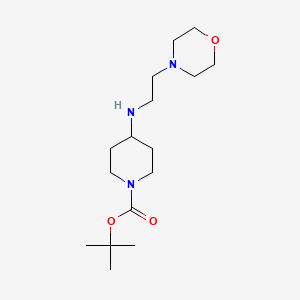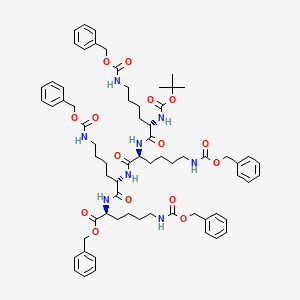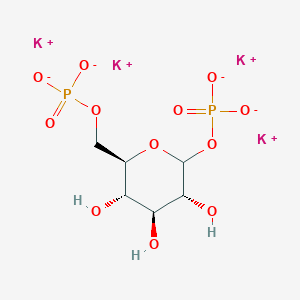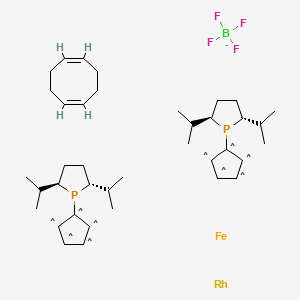![molecular formula C56H37N5 B1494983 9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole CAS No. 1258780-50-5](/img/structure/B1494983.png)
9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Host Materials for Blue Phosphorescent OLEDs : Certain isomers of carbazol-9-yl-substituted benzimidazole have been synthesized and studied for their applications in blue phosphorescent OLEDs. These compounds exhibit high glass transition temperatures and are suitable hosts for specific iridium complexes used in OLEDs. Devices using these materials have shown remarkable brightness and efficiency (Shu Chang et al., 2018).
Bipolar Host Materials : Novel carbazole derivatives designed as host materials for blue phosphorescent OLEDs have demonstrated high glass transition temperatures and triplet energies, indicating their potential for high-performance OLEDs. Devices using these materials as hosts have showcased significant power and current efficiencies (Xiao-Dong Yuan et al., 2014).
Electroluminescent Properties : Novel carbazole/pyridine-based materials synthesized for use as host materials in blue phosphorescent OLEDs have been characterized for their optical, electrochemical, and thermal properties. These materials show high glass-transition temperatures and triplet energies, indicating their potential for use in high-quality electroluminescent devices (Wei Jiang et al., 2012).
Bipolar Feature for Blue PhOLEDs : Small-molecular compounds incorporating carbazole and cyano-decorated carbazole, dibenzofuran, or dibenzothiophene units have been designed as host materials for blue phosphorescent OLEDs. These materials, due to their bipolar feature, exhibit excellent performance in hosted blue phosphorescent OLEDs with iridium-based doped emitters, characterized by high efficiencies and slow efficiency roll-off (Lijun Deng et al., 2013).
Propriétés
IUPAC Name |
9-phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H37N5/c1-4-14-44(15-5-1)59-51-34-32-42(38-24-28-40(29-25-38)55-57-49-20-10-12-22-53(49)60(55)45-16-6-2-7-17-45)36-47(51)48-37-43(33-35-52(48)59)39-26-30-41(31-27-39)56-58-50-21-11-13-23-54(50)61(56)46-18-8-3-9-19-46/h1-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUOZRFIMAVZLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=C2C=CC(=C8)C9=CC=C(C=C9)C1=NC2=CC=CC=C2N1C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H37N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole a suitable host material for phosphorescent OLEDs?
A: Research has shown that 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole, also known as LPGH 153, exhibits excellent performance as a host material in both green and red phosphorescent OLEDs. This is attributed to its ability to effectively facilitate the transfer of energy to the phosphorescent dopant, leading to efficient light emission [, ].
Q2: How does the performance of single-layered OLEDs using LPGH 153 compare to multilayered devices?
A2: Studies comparing single-layered and multilayered OLEDs utilizing LPGH 153 as the host material with the dopant bis(2-phenylquinoline) iridium(III) (acetylacetonate) [Ir(ppy)2(acac)] demonstrated several advantages of the single-layered architecture. These advantages include:
- Reduced Operating Voltage: Direct carrier injection into the dopant in single-layered devices leads to lower operating voltages compared to multilayered counterparts [].
- Enhanced Roll-Off Efficiency: The simplified structure of single-layered devices minimizes efficiency roll-off at higher current densities, improving overall performance [].
- Pure Emitting Color: Direct carrier injection in single-layered devices reduces the likelihood of exciplex formation, which can lead to color shifts, resulting in a purer emission color [].
Q3: What are the reported efficiencies achieved with 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole-based OLEDs?
A: Red and green phosphorescent OLEDs fabricated with LPGH 153 as the host material have achieved impressive maximum luminous efficiencies. The red device reached 22.2 cd/A, while the green device reached 32.2 cd/A, highlighting the material's potential for high-performance OLED applications [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Amino-4-[3-(2,3-dibromopropionylamino)-5-(sodiooxysulfonyl)-2,4,6-trimethylphenylamino]-9,10-dioxoanthracene-2-sulfonic acid sodium salt](/img/structure/B1494905.png)



